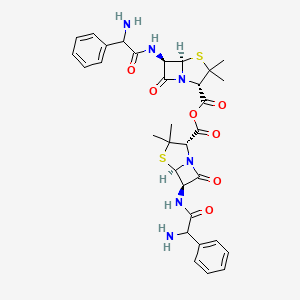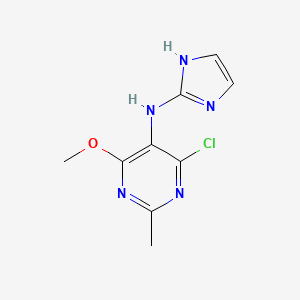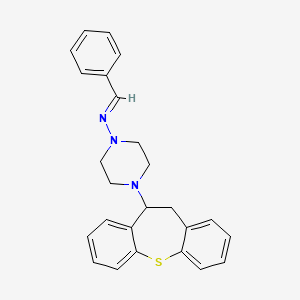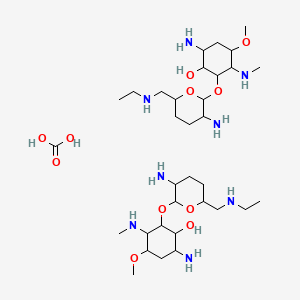
Istamycin C(sub 0)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Istamycin C(sub 0) is typically produced through fermentation processes involving the bacterium Streptomyces tenjimariensis . The fermentation medium often contains starch as the carbon source and soy bean meal as the nitrogen source. The production of Istamycin C(sub 0) can be influenced by the presence of certain chemical factors such as palmitate .
Industrial Production Methods: In industrial settings, the production of Istamycin C(sub 0) involves large-scale fermentation processes. The bacterium Streptomyces tenjimariensis is cultured in a medium containing specific nutrients to optimize the yield of Istamycin C(sub 0) . The fermentation broth is then processed to isolate and purify the compound.
Analyse Chemischer Reaktionen
Types of Reactions: Istamycin C(sub 0) undergoes various chemical reactions, including oxidation, reduction, and substitution . These reactions are essential for modifying the compound to enhance its antibacterial properties or to study its chemical behavior.
Common Reagents and Conditions: Common reagents used in the reactions involving Istamycin C(sub 0) include oxidizing agents, reducing agents, and various solvents . The reaction conditions, such as temperature and pH, are carefully controlled to achieve the desired chemical transformations.
Major Products Formed: The major products formed from the reactions of Istamycin C(sub 0) depend on the specific reagents and conditions used. These products are often derivatives of the original compound with modified functional groups .
Wissenschaftliche Forschungsanwendungen
Istamycin C(sub 0) has a wide range of scientific research applications. In chemistry, it is used to study the behavior of aminoglycoside antibiotics and their interactions with other molecules . In biology and medicine, Istamycin C(sub 0) is investigated for its antibacterial properties and potential therapeutic uses . It is also used in industrial applications, such as the development of new antibiotics and the study of bacterial resistance mechanisms .
Wirkmechanismus
The mechanism of action of Istamycin C(sub 0) involves its interaction with bacterial ribosomal RNA, leading to the inhibition of protein synthesis . This interaction disrupts the normal functioning of the bacterial ribosome, ultimately resulting in the death of the bacterial cell . The molecular targets of Istamycin C(sub 0) include specific sites on the bacterial ribosome that are essential for protein synthesis .
Vergleich Mit ähnlichen Verbindungen
Istamycin C(sub 0) is structurally related to other aminoglycoside antibiotics, such as kanamycin, gentamicin, and neomycin . These compounds share a core aminocyclitol moiety and various unusual sugars, which contribute to their antibacterial activity . Istamycin C(sub 0) is unique in its specific chemical structure and the presence of certain functional groups that differentiate it from other aminoglycosides .
List of Similar Compounds:- Kanamycin
- Gentamicin
- Neomycin
- Butirosin
- Streptomycin
Eigenschaften
CAS-Nummer |
83860-42-8 |
|---|---|
Molekularformel |
C33H70N8O11 |
Molekulargewicht |
755.0 g/mol |
IUPAC-Name |
6-amino-2-[3-amino-6-(ethylaminomethyl)oxan-2-yl]oxy-4-methoxy-3-(methylamino)cyclohexan-1-ol;carbonic acid |
InChI |
InChI=1S/2C16H34N4O4.CH2O3/c2*1-4-20-8-9-5-6-10(17)16(23-9)24-15-13(19-2)12(22-3)7-11(18)14(15)21;2-1(3)4/h2*9-16,19-21H,4-8,17-18H2,1-3H3;(H2,2,3,4) |
InChI-Schlüssel |
VIJWSJRQTCTPQI-UHFFFAOYSA-N |
Kanonische SMILES |
CCNCC1CCC(C(O1)OC2C(C(CC(C2O)N)OC)NC)N.CCNCC1CCC(C(O1)OC2C(C(CC(C2O)N)OC)NC)N.C(=O)(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


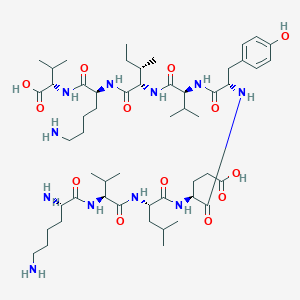

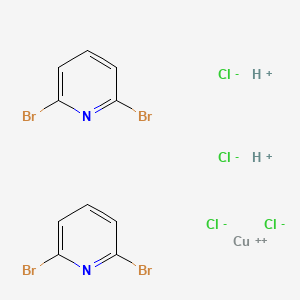
![4-[[3,5-bis[(3,5-ditert-butyl-4-hydroxyphenyl)methyl]phenyl]methyl]-2,6-ditert-butylphenol](/img/structure/B12754080.png)
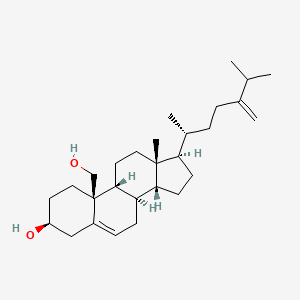
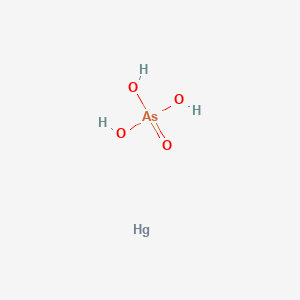
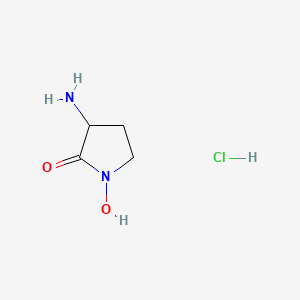
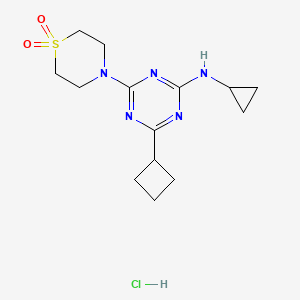

![(E)-but-2-enedioic acid;1-(2-ethoxyethyl)-2-[(4-methyl-1,4-diazepan-1-yl)methyl]benzimidazole;hydrate](/img/structure/B12754121.png)
